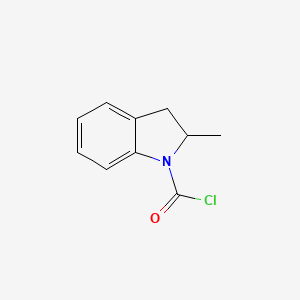

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

CAS No.: 126535-38-4

Cat. No.: VC17564737

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126535-38-4 |

|---|---|

| Molecular Formula | C10H10ClNO |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | 2-methyl-2,3-dihydroindole-1-carbonyl chloride |

| Standard InChI | InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3 |

| Standard InChI Key | JMQFQLHWSFDDNB-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2=CC=CC=C2N1C(=O)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core structure consists of a 2-methylindoline system (a bicyclic framework combining a benzene ring and a partially saturated pyrrole ring) fused to a carbonyl chloride group at the 1-position. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 195.64 g/mol | |

| IUPAC Name | 2-methyl-2,3-dihydroindole-1-carbonyl chloride | |

| SMILES Notation | CC1CC2=CC=CC=C2N1C(=O)Cl | |

| InChI Key | JMQFQLHWSFDDNB-UHFFFAOYSA-N |

The planar aromatic benzene ring and the puckered pyrrolidine-like ring create a stereoelectronic environment that influences reactivity. The carbonyl chloride group () is highly electrophilic, making the compound prone to nucleophilic substitution reactions.

Synthesis and Manufacturing

Established Synthetic Routes

-

Vilsmeier-Haack Reaction:

Indoline precursors may undergo formylation followed by chlorination. For example, treating 2-methylindoline with phosphoryl chloride () in dimethylformamide (DMF) could yield the target compound. -

Acylation of Indolines:

Reacting 2-methylindoline with phosgene () or oxalyl chloride () under anhydrous conditions represents a direct route . This method mirrors the synthesis of methyl 1-methylindoline-6-carboxylate, where iodomethane methylates the indoline nitrogen .

Optimization Challenges

Key challenges include:

-

Steric Hindrance: The 2-methyl group may impede access to the 1-position, necessitating elevated temperatures or catalytic assistance.

-

Moisture Sensitivity: The acid chloride group requires strictly anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.

Reactivity and Functionalization

Nucleophilic Substitution

The carbonyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols), forming amides or esters. For instance:

This reactivity is central to its role as a synthetic intermediate.

Ring-Opening Reactions

Under strong basic conditions, the indoline ring may undergo retro-Diels-Alder reactions, though this pathway remains unexplored for this specific derivative.

Applications in Drug Discovery

Pharmacophore Development

Indoline derivatives are privileged structures in medicinal chemistry due to their resemblance to endogenous neurotransmitters. The carbonyl chloride moiety enables rapid diversification into libraries of amides and ureas for high-throughput screening.

Case Studies

-

Anticancer Agents: Analogous compounds like SU11274 (a pyrroloindoline sulfonamide) inhibit tyrosine kinases, suggesting potential antitumor applications .

-

Antimicrobials: Indoline carboxamides have demonstrated activity against Trypanosoma brucei, the causative agent of African sleeping sickness .

| Hazard | Precautionary Measure |

|---|---|

| Skin/Eye Irritation | Use nitrile gloves and goggles |

| Hydrochloric Acid Release | Work in a fume hood |

| Reactivity with Water | Store under anhydrous argon |

Comparative Analysis with Related Compounds

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indoline derivatives.

-

Prodrug Applications: Exploring hydrolytically stable prodrug forms for in vivo studies.

-

Computational Modeling: Using DFT calculations to predict reactivity and optimize synthetic yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume